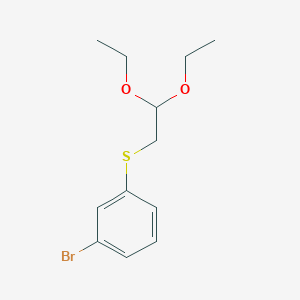

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Formation and Structural Characterization

The compound (3-Bromophenyl)(2,2-diethoxyethyl)sulfane has been utilized in the formation of complex molecules and the study of their structures. For instance, research has indicated its role in the formation of 3-sulfanylcoumarins through a cyclization process, leading to the creation of new compounds characterized by X-ray structures and various spectroscopic methods (Álvarez-Boo et al., 2005).

Material Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, derivatives of (3-Bromophenyl)(2,2-diethoxyethyl)sulfane have been used to synthesize transparent aromatic polyimides. These polyimides are known for their high refractive indices, small birefringence, and good thermomechanical stabilities, showcasing their potential applications in advanced materials (Tapaswi et al., 2015).

Organic Synthesis and Chemical Transformation

The compound has also been involved in various synthetic protocols, serving as a building block for molecular electronics. Research highlights its use in the efficient synthesis of thiol end-capped molecular wires, indicating its significance in the development of molecular electronics (Stuhr-Hansen et al., 2005). Additionally, it has been utilized in synthesizing benzothiophene derivatives via specific reactions, further emphasizing its role in diverse organic transformations (Kobayashi et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-3-(2,2-diethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPQTTCHAQKKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSC1=CC(=CC=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618377 | |

| Record name | 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(2,2-diethoxyethyl)sulfane | |

CAS RN |

17347-29-4 | |

| Record name | 1-Bromo-3-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

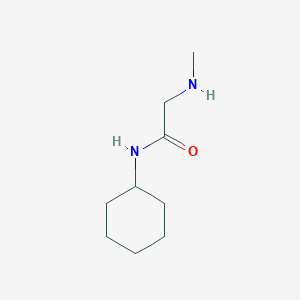

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)